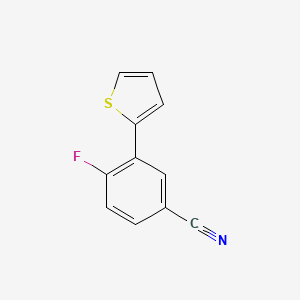

4-Fluoro-3-thiophen-2-ylbenzonitrile

Description

Properties

IUPAC Name |

4-fluoro-3-thiophen-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSFWQPCCHVJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CC(=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis via Suzuki Coupling and Nitrile Formation

An alternative involves the direct introduction of the nitrile group via nucleophilic substitution or cyanation reactions.

- Reagents: Copper or palladium catalysts, acetonitrile, and suitable aryl halides.

- Conditions: Elevated temperature, inert atmosphere.

- Advantages: Fewer steps, streamlined process.

Alternative Route via Oxime and Dehydration

A more recent approach involves converting the aldehyde precursor to an oxime, then dehydrating to form the nitrile.

| Step | Description | Reagents & Conditions | Yield | References |

|---|---|---|---|---|

| 1 | Formation of benzaldoxime | Hydroxylamine hydrochloride, base, reflux | ~85% | |

| 2 | Dehydration to nitrile | Phosphorus pentoxide (P₂O₅), reflux | ~70% |

This route offers high selectivity and mild conditions.

Notes on Reaction Conditions and Optimization

- Catalysts: Palladium catalysts are preferred for Suzuki couplings due to high efficiency.

- Solvents: Ethanol, toluene, or chlorobenzene are common, with greener solvents preferred for industrial scale.

- Temperature: Reactions typically occur between 80°C to 120°C, optimized for yield and purity.

- Purification: Crystallization or chromatography to isolate high-purity intermediates.

Data Table: Summary of Preparation Methods

Research Findings and Optimization

Recent studies emphasize the importance of:

- Catalyst selection: Pd-based catalysts with phosphine ligands improve coupling efficiency.

- Green chemistry: Using less toxic solvents and avoiding halogenated reagents enhances safety and environmental compliance.

- Yield optimization: Reaction conditions such as temperature, catalyst loading, and solvent choice significantly impact yields, with typical yields ranging from 65% to 85%.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-thiophen-2-ylbenzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-thiophen-2-ylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-thiophen-2-ylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the thiophene ring can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Analysis :

- Fluorine (F) : Enhances metabolic stability and lipophilicity in drug candidates.

- Trifluoromethyl (CF₃) : Increases electronegativity and steric bulk, improving binding affinity in agrochemicals .

- Nitro (NO₂): Strong electron-withdrawing group, useful in explosives or high-energy materials .

Physicochemical and Electronic Properties

- Solubility : Thiophene-containing derivatives (e.g., 4-Fluoro-3-thiophen-2-ylbenzonitrile) exhibit moderate solubility in organic solvents (e.g., DMSO, THF) due to aromatic stacking, whereas CF₃-substituted analogues show higher polarity and water solubility .

- Stability : Nitrile groups confer thermal stability, but nitro-substituted derivatives (e.g., 4-Nitro-2-(trifluoromethyl)benzonitrile) may degrade under reducing conditions .

- Electronic Effects : Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals) predict that fluorine and CF₃ groups lower HOMO-LUMO gaps, enhancing reactivity in cross-coupling reactions .

Biological Activity

4-Fluoro-3-thiophen-2-ylbenzonitrile (CAS No. 1267531-76-9) is an organic compound characterized by a benzene ring substituted with a fluorine atom, a thiophene ring, and a nitrile group. This unique structure makes it an important intermediate in the synthesis of various pharmaceuticals and materials. Recent studies have highlighted its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The biological activity of 4-Fluoro-3-thiophen-2-ylbenzonitrile is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the thiophene ring can contribute to its specificity. The nitrile group allows for various chemical transformations, making this compound versatile in biological applications.

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives of 4-Fluoro-3-thiophen-2-ylbenzonitrile. In vitro tests have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, including those resistant to conventional therapies. For instance, compounds derived from this structure demonstrated IC50 values ranging from 0.1 to 1.0 μM against FLT3-driven cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may possess inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that specific derivatives of 4-Fluoro-3-thiophen-2-ylbenzonitrile were tested against acute myeloid leukemia (AML) cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in FLT3-mutated cells. Notably, one derivative maintained activity even against drug-resistant mutations, showcasing its therapeutic potential .

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, researchers synthesized various derivatives of 4-Fluoro-3-thiophen-2-ylbenzonitrile and assessed their efficacy against Gram-positive and Gram-negative bacteria. The results indicated a promising spectrum of activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | AML Cell Lines | 0.1 - 1.0 μM | |

| Antimicrobial | Various Bacterial Strains | Varies (MIC values) |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Fluoro-3-thiophen-2-ylbenzaldehyde | Aldehyde Group | Moderate Anticancer |

| 4-Fluoro-3-thiophen-2-ylbenzoic acid | Carboxylic Acid Group | Low Antimicrobial |

| 4-Fluoro-3-thiophen-2-ylbenzamide | Amide Group | High Anticancer |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-thiophen-2-ylbenzonitrile?

- Methodology :

- Nucleophilic Aromatic Substitution (NAS) : Fluorine at the 4-position can be introduced via halogen exchange using KF/CuI under reflux conditions in polar aprotic solvents like DMF .

- Suzuki-Miyaura Coupling : The thiophene-2-yl group can be incorporated via palladium-catalyzed cross-coupling between 4-fluoro-3-bromobenzonitrile and thiophene-2-boronic acid. Optimize with Pd(PPh₃)₄, Na₂CO₃, and a 1,4-dioxane/water solvent system (80°C, 12h) .

- Post-Functionalization : Start with 4-fluorobenzonitrile (synthesized via Rosenmund-von Braun reaction ), then introduce thiophene via directed ortho-metalation strategies using LDA and quenching with thiophene-2-carboxaldehyde .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- ¹⁹F NMR : To confirm fluorine substitution (δ ~ -110 ppm for aromatic fluorine) and assess electronic effects from the thiophene group .

- FT-IR : Look for C≡N stretching (~2220 cm⁻¹) and C-F vibrations (~1250 cm⁻¹). Thiophene C-S stretches appear at ~680 cm⁻¹ .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺. Fragmentation patterns help confirm substituent positions .

Q. What are common reactivity patterns of fluorinated benzonitriles with thiophene groups?

- Reactions :

- Electrophilic Substitution : Thiophene activates the benzene ring for nitration or sulfonation at the 5-position (meta to fluorine). Use HNO₃/H₂SO₄ at 0°C .

- Nitrile Hydrolysis : Convert to carboxylic acid using H₂O₂/K₂CO₃ in DMSO (70°C, 6h) .

- Fluorine Displacement : Replace fluorine with amines (e.g., piperidine) under SNAr conditions (DMF, 120°C, 24h) .

Advanced Research Questions

Q. How can DFT calculations optimize reaction pathways for introducing thiophene groups?

- Approach :

- Use B3LYP/6-311+G(d,p) basis sets to model transition states for Suzuki coupling. Analyze electron density maps to predict regioselectivity .

- Compare activation energies for direct arylation vs. cross-coupling. Higher electron-withdrawing effects from CN and F groups favor oxidative addition at the 3-position .

- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. How to resolve contradictions in reaction yields when varying substituents?

- Case Study : Lower yields in NAS reactions may arise from steric hindrance between the nitrile and thiophene groups.

- Solution :

- Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates in cross-coupling .

- Switch to microwave-assisted synthesis (150°C, 30min) to reduce side reactions .

- Data Analysis : Correlate Hammett σ values of substituents with reaction rates to identify electronic bottlenecks .

Q. What strategies mitigate challenges in crystallizing fluorinated thiophene-benzonitrile derivatives?

- Crystallization Tips :

- Use slow evaporation from DCM/hexane (1:3) at 4°C. Fluorine’s electronegativity enhances π-π stacking, but thiophene’s planarity may disrupt packing .

- Add co-crystallization agents like 1,3,5-triazine to template molecular alignment .

- Structural Analysis : Single-crystal XRD reveals intermolecular C-F···S interactions (3.2–3.5 Å) stabilizing the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.